![molecular formula C20H19FN4O2S B2819407 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422528-45-8](/img/structure/B2819407.png)

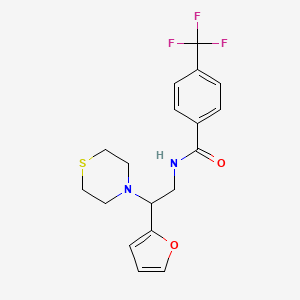

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

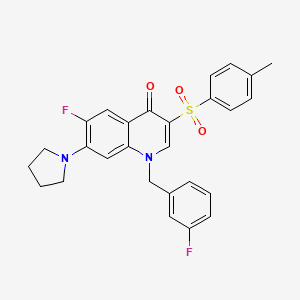

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and stereochemistry may also be studied .Applications De Recherche Scientifique

Crystal Structure Analysis :

- Compounds structurally related to your query compound, such as 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride, have been synthesized and their crystal structures analyzed using X-ray diffraction. These studies provide insights into the molecular arrangement and potential interactions of these compounds (Ullah & Altaf, 2014).

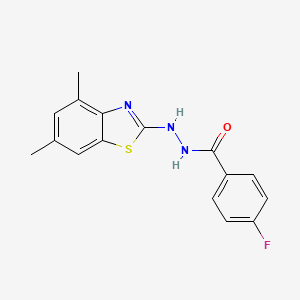

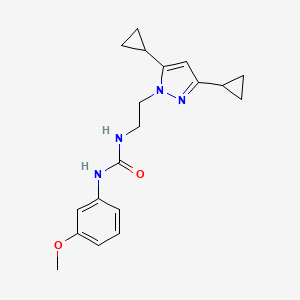

Antiproliferative Activity :

- A study focused on derivatives of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide, related to your query compound, revealed significant anticancer activity. These compounds were tested against breast cancer cells, and some showed higher cytotoxic activity than known anticancer agents. This suggests potential applications in cancer therapy (Hassan et al., 2021).

Antimicrobial Studies :

- Variants of the query compound, such as 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This indicates potential use in developing new antimicrobial agents (Patel & Patel, 2010).

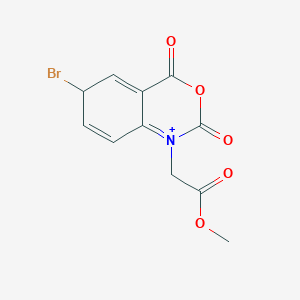

Stability Studies :

- Research on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a compound related to your query, under various stress conditions revealed insights into its chemical stability. This information is crucial for the development of pharmaceutical substances containing such compounds (Gendugov et al., 2021).

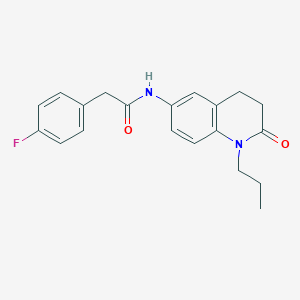

Anticonvulsant Properties :

- Some derivatives of the query compound have been studied for their anticonvulsant properties. For example, piperazine acetamides derived from related structures showed effectiveness in seizure models, suggesting potential applications in epilepsy treatment (Kamiński et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across biological membranes .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .

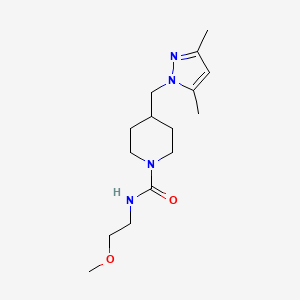

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway, as ENTs play a crucial role in this process . By inhibiting ENTs, the compound disrupts the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine function .

Pharmacokinetics

The compound’s interaction with ents suggests that it may have good bioavailability, as it can interact with these transporters to enter cells

Result of Action

The inhibition of ENTs by this compound can lead to changes in nucleotide synthesis and adenosine function . This could potentially have a range of effects at the molecular and cellular level, depending on the specific role of these processes in a given cell type or tissue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ENTs may affect the compound’s ability to inhibit these transporters Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound

Safety and Hazards

Propriétés

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)22-20(25)28/h1-8H,9-13H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEZRPRVDUOXTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)

![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)